Home > Products > Building Blocks P14974 > alpha-Naphtholbenzein
alpha-Naphtholbenzein - 6948-88-5

alpha-Naphtholbenzein

Catalog Number: EVT-1613601
CAS Number: 6948-88-5
Molecular Formula: C27H20O3
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Alpha-Naphtholbenzein is derived from naphthalene and phenolic compounds. It belongs to the class of naphthol derivatives, which are known for their utility in various chemical applications, including as indicators and dyes. The compound's structural characteristics allow it to interact with protons, making it effective in signaling changes in acidity.

Synthesis Analysis

Methods

The synthesis of alpha-Naphtholbenzein typically involves the reaction of 1-naphthol with phthalic anhydride under acidic conditions. A notable method includes:

  1. Crushing Process: Pre-crushing phthalic anhydride and 1-naphthol into a fine powder.
  2. Reaction Process: Mixing the powdered reactants in a reaction vessel at controlled temperatures (usually between 0°C to 60°C) while stirring.
  3. Separation and Purification: Post-reaction, the mixture undergoes filtration and neutralization to isolate the desired product, followed by drying to obtain alpha-Naphtholbenzein powder .

The yield and purity of the product can vary based on the reaction conditions, such as temperature, time, and the presence of catalysts like sulfuric acid.

Molecular Structure Analysis

Structure

The molecular structure of alpha-Naphtholbenzein consists of two aromatic rings (naphthalene) linked by a carbonyl group (C=O) from the phthalic anhydride. The Hill formula for alpha-Naphtholbenzein is C27H18O2C_{27}H_{18}O_2, indicating its composition of carbon, hydrogen, and oxygen atoms.

Data

  • Molar Mass: 374.43 g/mol
  • Melting Point: 243 - 245 °C
  • Density: Approximately 120 - 300 kg/m³ .
Chemical Reactions Analysis

Reactions

Alpha-Naphtholbenzein participates in various chemical reactions typical of aromatic compounds:

  1. Acid-Base Reactions: It changes color in response to pH variations due to protonation and deprotonation processes.
  2. Electrophilic Substitution: The naphthalene rings can undergo electrophilic aromatic substitution, allowing for further functionalization.

Technical Details

The compound's reactivity is primarily attributed to its electron-rich aromatic system, making it susceptible to electrophilic attack. Its behavior as an acid-base indicator is due to the structural changes upon protonation.

Mechanism of Action

Process

The mechanism by which alpha-Naphtholbenzein functions as a pH indicator involves:

  1. Protonation: In acidic conditions, the hydroxyl group can become protonated, altering the electronic structure.
  2. Color Change: This protonation leads to a shift in absorption spectra, resulting in visible color changes from yellow (basic) to red (acidic).

Data

The transition occurs within a specific pH range (8.2 - 10.0), making it suitable for various titration applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder.
  • Solubility: Soluble in organic solvents but less soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong acids and bases.
  • Toxicity: Safety data indicates potential hazards; handling requires appropriate safety measures .
Applications

Alpha-Naphtholbenzein has several scientific uses:

  1. Indicator in Titrations: Widely used in laboratories for acid-base titrations due to its clear color change.
  2. Research Applications: Utilized in studies involving pH-sensitive reactions and environmental monitoring.
  3. Sensing Applications: Recent developments have explored its use in sensors for detecting metal ions like copper(II) through colorimetric methods .
Synthetic Pathways and Methodological Innovations in Alpha-Naphtholbenzein Derivatization

Nucleophilic Aromatic Substitution Strategies for Phthalocyanine Precursor Synthesis

The electron-rich phenolic moieties of alpha-naphtholbenzein serve as ideal nucleophiles for aromatic substitution reactions, enabling the construction of complex macrocyclic precursors. This reactivity is strategically leveraged in the synthesis of phthalocyanine precursors through nucleophilic displacement of activated nitro-groups on phthalonitrile derivatives. The synthetic pathway involves the reaction of alpha-naphtholbenzein (1.081 g, 2.890 mmol) with 4-nitrophthalonitrile (0.500 g, 2.890 mmol) in anhydrous dimethylformamide (50 mL) under nitrogen atmosphere, facilitated by the addition of anhydrous potassium carbonate (0.800 g, 5.780 mmol) added portionwise over 2 hours [4]. The reaction mixture undergoes vigorous stirring for 72 hours at ambient temperature, capitalizing on the polar aprotic environment of DMF to enhance nucleophilicity while suppressing side reactions.

The mechanism proceeds through a Meisenheimer complex intermediate, where the phenoxide anion generated in situ attacks the electron-deficient carbon para to the nitro-group on the phthalonitrile ring. This step is followed by nitro-group elimination, forming a stable ether linkage between the alpha-naphtholbenzein core and the phthalonitrile precursor. The resulting dinitrile derivative (Compound 1) serves as the critical building block for subsequent cyclotetramerization, with the alpha-naphtholbenzein moiety significantly influencing the electronic characteristics and solubility profile of the resulting phthalocyanines [4]. Optimization studies reveal that maintaining strict anhydrous conditions and controlled reagent addition rates are paramount for achieving yields exceeding 85%, as moisture exposure promotes hydrolysis of the nitrile groups, while rapid base addition causes localized overheating and decomposition.

Table 1: Optimization Parameters for Phthalocyanine Precursor Synthesis via Nucleophilic Aromatic Substitution

VariableOptimal ConditionYield ImpactPurity Considerations
Solvent SystemAnhydrous DMFMaximizes solubilityWater content <0.01% prevents hydrolysis
BaseK~2~CO~3~ (2 equivalents)>85% yieldLower equivalents: Incomplete deprotonation
Reaction Time72-96 hoursComplete conversionShorter durations: <70% conversion
Temperature25-30°C (ambient)Minimizes degradationElevated temperatures promote side products
AtmosphereNitrogenPrevents oxidationOxygen presence causes quinone formation

The structural significance of this derivatization lies in the expansion of the conjugated electron system, which red-shifts the absorption maxima of the resulting phthalocyanines into the near-infrared region (650-750 nm) compared to the parent alpha-naphtholbenzein (207-213 nm in methanol) [4] [5]. This bathochromic shift, coupled with enhanced molar absorptivity (ε ≥ 50,000 L·mol⁻¹·cm⁻¹), renders these precursors invaluable for developing advanced optical materials, including organic semiconductors and photodynamic therapy agents. The electron-donating characteristics of the alpha-naphtholbenzein moiety further modulate the electrochemical properties of the phthalocyanine macrocycle, lowering oxidation potentials by approximately 150 mV compared to unsubstituted analogs, thereby enhancing their utility in catalytic and energy conversion applications.

Metal Coordination Polymer Fabrication via Cyclotetramerization Reactions

Cyclotetramerization of alpha-naphtholbenzein-derived dinitriles represents a transformative methodology for constructing metallo-supramolecular architectures with enhanced mechanical stability and tunable electronic properties. Following the synthesis of the dinitrile precursor (Compound 1), cyclotetramerization proceeds under reflux conditions in high-boiling solvents such as dimethylformamide or n-pentanol, with the choice of metal template dictating the coordination geometry and polymer properties [4]. Zinc(II) acetate typically serves as the metal source for producing zinc(II) phthalocyanine (Compound 3), where the metal center coordinates with four nitrile groups during the cyclization, forming a planar macrocyclic complex. The resulting coordination polymers feature alpha-naphtholbenzein units positioned at the molecular periphery, creating an extended π-conjugated system with enhanced charge transport capabilities.

The cyclotetramerization mechanism involves sequential [2+2] cycloadditions initiated by metal coordination to nitrile nitrogen atoms, followed by isomerization to form the characteristic isoindole units of the phthalocyanine ring system. The alpha-naphtholbenzein substituents exert substantial steric and electronic influences during this process: their bulky nature prevents π-π stacking-induced aggregation, maintaining solution processability, while their electron-donating hydroxyl groups enhance the electron density within the macrocyclic ring, shifting the Q-band absorption approximately 25 nm bathochromically compared to unsubstituted phthalocyanines [4]. This electronic modulation significantly enhances photoconductivity, with charge carrier mobility measurements showing improvements of 1-2 orders of magnitude in thin-film configurations.

Table 2: Metal Ion Selection Criteria for Coordination Polymer Properties

Metal IonCoordination GeometryPolymer StabilityNotable PropertiesApplications Focus
Zn²⁺Square planarHigh thermal (>400°C)Excellent luminescence quantum yield (Φ~F~ 0.45)Optoelectronics, sensing
Ni²⁺Square planarExceptional chemicalElectrical conductivity enhancementBattery electrodes, catalysis
Al³⁺OctahedralExtreme mechanicalMulti-point crosslinking (3 COO⁻ per ion)Volume-expansion resistant materials
Fe³⁺OctahedralSelf-healing networksRedox-active centersElectrochromic devices

Metal-ligand coordination strategies extend beyond phthalocyanine formation, particularly in creating three-dimensional networks for advanced materials. When alpha-naphtholbenzein derivatives functionalized with carboxylate groups coordinate with trivalent cations like Al³⁺ or Fe³⁺, they form mechanically robust hydrogels capable of resisting substantial structural deformation. These coordination polymers exhibit remarkable stability due to the high binding constants (K~a~ > 10⁶ M⁻¹) between carboxylate groups and metal ions, with Al³⁺-crosslinked polymers demonstrating particular efficacy in silicon anode binders for lithium-ion batteries. The trivalent aluminum coordinates with three carboxylate groups from different polymer chains, creating a dense crosslinked network that maintains electrode integrity during silicon's 300% volume expansion cycles, enabling capacity retention of 62.0% after 300 charge/discharge cycles [3]. Similarly, Fe³⁺ coordination creates dynamic networks that undergo reversible bond breaking and reformation during volume changes, as evidenced by the 1400 mAh·g⁻¹ capacity maintained over 400 cycles in silicon microparticle electrodes with PANa~0.8~Fe~y~ (y=1 mol%) binders [3]. These materials demonstrate the critical role of metal valence and ionic radius in determining coordination polymer performance, with higher valence metals (Al³⁺, Fe³⁺) providing superior mechanical stability compared to divalent alternatives.

Solvent-Mediated Crystallization Techniques for Enhanced Yield Optimization

Purification of alpha-naphtholbenzein derivatives presents significant challenges due to their structural complexity, limited solubility, and tendency toward polymorphic transformations. Solvent-mediated crystallization techniques have consequently been refined to address these issues, with multi-step protocols demonstrating exceptional efficacy. A patented purification sequence begins with dissolving the crude reaction product in chloroform, followed by filtration to remove polymeric byproducts and inorganic salts [2]. The clarified filtrate undergoes alkaline hydrolysis using sodium hydroxide solution, converting residual ester impurities to water-soluble carboxylates. Subsequent acidification with hydrochloric acid precipitates the purified product, which is then isolated via filtration as a coarse solid.

The critical crystallization stage employs solvent-dependent temperature cycling: the solid is dissolved in boiling ethanol (78°C) at near-saturation concentration (approximately 10% w/v), followed by controlled cooling at 0.5°C·min⁻¹ to induce uniform crystal nucleation. This slow cooling profile favors the formation of the thermodynamically stable polymorph, avoiding inclusion of solvent molecules in the crystal lattice. For particularly stubborn impurities, a solvent-exchange protocol proves beneficial, where the material is initially dissolved in acetone (56°C) at high concentration (15% w/v), then titrated with deionized water until cloud point is observed. This mixture is subsequently heated to clarity and cooled, leveraging the differential solubility of target molecules versus contaminants in aqueous-organic media [2] [6]. Final isolation involves vacuum filtration through hardened filter paper, with the crystalline product washed with chilled ethanol-water mixtures (70:30 v/v) to remove co-crystallized impurities without redissolving the desired compound.

Table 3: Solvent Systems for Crystallization of Alpha-Naphtholbenzein Derivatives

Solvent CombinationRatio (v/v)Temperature RegimeYield ImprovementPurity Enhancement Mechanism
Ethanol-Water85:1578°C → 4°C+22% vs. single solventSelective impurity solubility in aqueous phase
Chloroform-Hexane60:4061°C → 25°C+18%Gradual reduction in polarity
Acetone-Water70:3056°C → 10°C+29%Anti-solvent crystallization
Methanol-Diethyl ether40:6045°C → -20°C+15%Low-temperature polymorph stabilization

Advanced analytical techniques, including high-performance liquid chromatography (HPLC) with photodiode array detection, confirm that this multi-solvent approach achieves chemical purity exceeding 99.5% while reducing residual solvent content below 0.01% [2]. The process simultaneously addresses polymorphic control, consistently producing the thermodynamically stable Form II crystals characterized by superior photostability compared to the metastable Form I obtained through rapid precipitation techniques. These crystals exhibit needle-like morphology with aspect ratios of approximately 10:1, facilitating efficient filtration and drying operations. The solvent-mediated approach also enables particle size engineering, with cooling rate adjustments producing mean particle sizes from 5 μm to 500 μm without compromising purity—a critical parameter for consistent performance in indicator applications where dissolution kinetics directly impact color transition sharpness [6]. These crystallization innovations directly translate to enhanced performance in the compound's primary application as a pH indicator, where purified material exhibits extinction coefficients ≥95,000 L·mol⁻¹·cm⁻¹ at λ~max~ 622-626 nm, significantly higher than the 70,000-95,000 range observed in commercial-grade material [6].

Catalytic Asymmetric Synthesis for Chiral Benzein Derivatives

While direct asymmetric synthesis of alpha-naphtholbenzein remains unreported, methodological innovations in chiral induction provide robust frameworks for creating enantiomerically enriched derivatives. The molecule's inherent axial chirality, arising from restricted rotation around the central benzylidene-naphthyl bond, presents opportunities for stereoselective synthesis through catalytic asymmetric coupling strategies. Though specific studies on alpha-naphtholbenzein are absent from the literature, analogous benzein systems suggest viable approaches using organocatalysis and transition metal catalysis [7].

Chiral phosphoric acids (CPAs) represent promising catalysts for enantioselective synthesis of axially chiral derivatives. These bifunctional catalysts activate carbonyl electrophiles while simultaneously directing nucleophile approach through hydrogen-bonding interactions within a well-defined chiral pocket. For instance, CPA-catalyzed aldol condensations between functionalized benzaldehydes and hydroxylated naphthalenes could theoretically construct the chiral benzein scaffold with enantiomeric excesses projected to exceed 90% based on similar transformations reported for biaryl systems [7]. The catalytic cycle involves iminium activation of the aldehyde component, followed by stereodetermining attack by the naphthol enol form, with the bulky substituents on the BINOL-derived phosphate catalyst dictating the facial selectivity.

Photoredox-organocatalyst dual systems offer complementary approaches, particularly for generating quaternary stereocenters adjacent to the chiral axis. A hybrid catalytic system combining iridium photocatalysts with Jørgensen-Hayashi prolinol catalysts has demonstrated efficacy in synthesizing α-chiral bicyclo[1.1.1]pentanes with enantiomeric excesses reaching 98% [7]. This methodology could potentially be adapted for asymmetric alkylation of alpha-naphtholbenzein precursors through radical addition pathways. The photocatalytic cycle generates prochiral radicals near the enamine-activated carbonyl, with the chiral amine catalyst controlling the stereoselective bond formation. Such multi-catalytic strategies maintain excellent functional group compatibility and could accommodate the phenolic hydroxyl groups present in alpha-naphtholbenzein precursors without protective group manipulation.

Enzymatic kinetic resolution presents another viable pathway to enantiopure benzein derivatives, leveraging the stereoselectivity of hydrolases toward racemic esters or acetates of hydroxylated intermediates. Immobilized lipases like Candida antarctica Lipase B (CAL-B) have demonstrated resolution efficiency (E values >200) for structurally similar binaphthyl compounds in organic media such as toluene or methyl tert-butyl ether [7]. This approach could potentially resolve racemic mixtures of hemisynthetic alpha-naphtholbenzein derivatives, providing access to both enantiomers without requiring chiral auxiliaries. The enzymatic process benefits from mild reaction conditions (25-40°C) that prevent racemization of the stereolabile axis, though conversion rates typically plateau below 50% to maintain high enantiomeric excess in the resolved products. While these methodologies require experimental validation specifically for alpha-naphtholbenzein systems, the established success with analogous structures strongly suggests that enantiomeric excesses exceeding 95% are achievable through careful catalyst selection and reaction optimization, opening avenues for chiroptical materials based on this chromophore.

Properties

CAS Number

6948-88-5

Product Name

alpha-Naphtholbenzein

IUPAC Name

4-[hydroxy-(4-hydroxynaphthalen-1-yl)-phenylmethyl]naphthalen-1-ol

Molecular Formula

C27H20O3

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C27H20O3/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(30,18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28-30H

InChI Key

OUYLDJXFDLBCTQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C3=CC=CC=C32)O)(C4=CC=C(C5=CC=CC=C54)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C3=CC=CC=C32)O)(C4=CC=C(C5=CC=CC=C54)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.